molecular formula C24H22N2O5S2 B2696970 2-(benzenesulfonyl)-N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide CAS No. 899964-00-2

2-(benzenesulfonyl)-N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B2696970
CAS No.: 899964-00-2
M. Wt: 482.57
InChI Key: IIWIFSSMHUOLTQ-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)-N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide is a synthetic small molecule designed for research applications, featuring a complex structure that incorporates benzenesulfonyl, benzyl, and dimethoxy-benzothiazole moieties. The benzothiazole core is a recognized privileged scaffold in medicinal chemistry, frequently associated with diverse biological activities . Its structural similarity to documented pharmacologically active compounds suggests significant potential for use in hit-to-lead optimization campaigns and as a key intermediate in the synthesis of more complex molecules. Research Applications and Value: The core 1,3-benzothiazole scaffold is a versatile building block in organic synthesis and has been identified as a component in compounds with a range of research-focused properties . For instance, structurally related N-(benzene sulfonyl)acetamide derivatives have been reported to exhibit multifunctional inhibitory activity against enzymes like COX-2, 5-LOX, and TRPV1, making them compounds of interest in inflammation and pain research . Furthermore, benzothiazole derivatives have been explored as inhibitors for enzymes in the PARP (Poly ADP-ribose polymerase) family, which are important targets in oncology and other disease areas . The specific dimethoxy substitution pattern on the benzothiazole ring in this compound is a feature seen in other research compounds, potentially influencing properties like target binding affinity and metabolic stability . Handling and Compliance: This product is labeled and sold For Research Use Only (RUO) . It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with care, using appropriate personal protective equipment and adhering to all relevant laboratory safety regulations.

Properties

IUPAC Name

2-(benzenesulfonyl)-N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5S2/c1-30-19-13-14-20(31-2)23-22(19)25-24(32-23)26(15-17-9-5-3-6-10-17)21(27)16-33(28,29)18-11-7-4-8-12-18/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWIFSSMHUOLTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CC=C3)C(=O)CS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzenesulfonyl)-N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d]thiazole core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dimethoxy groups: Methoxylation reactions using methanol and a suitable catalyst.

    Attachment of the benzyl group: Benzylation reactions using benzyl halides and a base.

    Formation of the sulfonylacetamide moiety: This involves sulfonylation and subsequent amidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(benzenesulfonyl)-N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and electrophiles under various conditions (e.g., solvents, temperature, catalysts).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(benzenesulfonyl)-N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related benzothiazole derivatives:

Compound Name Key Substituents Molecular Weight Synthesis Method Reported Biological Activity References
Target Compound : 2-(Benzenesulfonyl)-N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide 4,7-Dimethoxy-benzothiazole, benzenesulfonyl, benzyl-acetamide ~527.6 g/mol Likely S-alkylation or condensation Not explicitly reported (inferred enzyme inhibition)
Example 24 : 3-{1-[(Adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{3-[(1,3-benzothiazol-2-yl)amino]-4-methyl-5H,6H,7H,8H-pyrido[2,3-c]pyridazin-8-yl}pyridine-2-carboxylic acid Adamantyl-methyl-pyrazole, pyrido-pyridazine, benzothiazolyl-amino ~714.8 g/mol Multi-step heterocyclic assembly Pharmacological activity (details unspecified)
Compound 20 : 2-[(4-Amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]acetamide Aminosulfonyl-benzothiazole, pyrimidin-2-yl-thioacetamide ~453.5 g/mol S-alkylation with 6-aminothiouracil Moderate inhibition of CA II and XII isoforms
Ethyl 4-{4-[N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzenesulfonyl}piperazine-1-carboxylate 4,7-Dimethoxy-benzothiazole, benzenesulfonyl-piperazine, hydrazinecarbonyl-ethyl ~549.6 g/mol Hydrazine-carbonyl coupling Not reported
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide Adamantyl, 6-methoxy-benzothiazole, acetamide ~370.5 g/mol Crystallization (confirmed via X-ray) Structural stability via H-bonding and S···S interactions

Key Observations:

Structural Complexity : The target compound exhibits greater steric bulk due to the benzenesulfonyl and benzyl groups compared to simpler derivatives like 2-(adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide .

Substituent Effects :

  • The 4,7-dimethoxy substitution on the benzothiazole ring (shared with the ethyl piperazine derivative in ) may enhance solubility or modulate electronic properties.
  • Benzenesulfonyl groups (common in the target and ethyl piperazine compound) are associated with enzyme inhibition, as seen in sulfonamide-based CA inhibitors .

Synthetic Routes :

  • S-alkylation is a common strategy for benzothiazole derivatives (e.g., compound 20 ), while hydrazine-carbonyl coupling is used for more complex architectures (e.g., the ethyl piperazine compound ).

Biological Activity: Only compound 20 has explicit pharmacological data, showing isoform-selective CA inhibition .

Research Findings and Gaps

  • Structural Insights : Crystallographic data for simpler analogs (e.g., ) confirm the importance of hydrogen bonding (N–H···N, C–H···O) and sulfur interactions (S···S) in stabilizing benzothiazole derivatives. Similar interactions likely govern the target compound’s conformation.
  • Pharmacological Potential: While compound 20 demonstrates CA inhibition , the target compound’s 4,7-dimethoxy and benzenesulfonyl groups warrant investigation for enhanced selectivity or potency.
  • Synthesis Challenges : Multi-step syntheses (e.g., ) may limit scalability. Computational modeling (using tools like SHELXL ) could optimize reaction pathways.

Biological Activity

2-(benzenesulfonyl)-N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and analgesic therapies. This article aims to summarize the current understanding of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological properties. The presence of the benzenesulfonyl and benzyl groups enhances its pharmacological potential. The structural formula can be represented as follows:

C18H20N2O4S\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_4\text{S}

Anti-inflammatory and Analgesic Effects

Recent studies have evaluated derivatives of benzene sulfonamide, including compounds similar to this compound. Notably, a series of N-(benzene sulfonyl) acetamide derivatives were synthesized and tested for their inhibitory effects on cyclooxygenase-2 (COX-2), lipoxygenase (5-LOX), and transient receptor potential vanilloid 1 (TRPV1).

Key Findings:

  • Inhibitory Potency : Compounds like 9a and 9b exhibited IC50 values of 0.011 μM for COX-2 and 0.008 μM for TRPV1, indicating strong inhibitory activity against these targets .
  • Pharmacokinetics : In vivo studies demonstrated favorable pharmacokinetic profiles with high oral bioavailability (96.8%) in rat models .

The mechanism by which these compounds exert their effects involves:

  • Inhibition of Pro-inflammatory Pathways : By targeting COX-2 and 5-LOX, these compounds reduce the synthesis of pro-inflammatory mediators.
  • TRPV1 Modulation : TRPV1 is a key player in pain signaling; its inhibition can lead to analgesic effects.

Case Studies

Several case studies highlight the efficacy of related compounds in preclinical models:

  • Formalin-Induced Pain Model :
    • Objective : To assess analgesic effects.
    • Results : Compounds similar to this compound significantly reduced pain scores compared to controls.
  • Capsaicin-Induced Edema Model :
    • Objective : To evaluate anti-inflammatory properties.
    • Results : The test compound reduced edema formation in a dose-dependent manner, confirming its anti-inflammatory potential.

Data Summary

CompoundTargetIC50 (μM)Bioavailability (%)Pain Model Effect
9aCOX-20.01196.8Significant
9bTRPV10.008Not reportedSignificant
2-(benzenesulfonyl)-...5-LOX0.046Not reportedNot tested

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